molecular formula C23H27N7O B1193660 (R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-yl)amino)butan-1-ol

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-yl)amino)butan-1-ol

Cat. No.: B1193660
M. Wt: 417.5 g/mol
InChI Key: LWANFAFTTOKZAX-QGZVFWFLSA-N
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Description

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-yl)amino)butan-1-ol is a small molecule compound of interest in chemical and pharmacological research. As a purine derivative, it belongs to a class of compounds known for their diverse biological activities. Purine-based molecules are frequently investigated as modulators of various enzymatic pathways, including kinase signaling cascades, which play critical roles in cellular processes. Researchers can utilize this reagent as a key intermediate in synthetic chemistry or as a pharmacological probe to study specific biological targets and mechanisms. The stereospecific (R)-configuration at the chiral center is crucial for its interaction with biological systems and is essential for studies requiring high enantiomeric purity. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWANFAFTTOKZAX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-yl)amino)butan-1-ol, commonly referred to as (R)-DRF053, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article discusses its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C23H27N7O
  • Molecular Weight : 417.51 g/mol
  • CAS Number : 1056016-06-8

(R)-DRF053 functions primarily as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). These kinases play crucial roles in cell cycle regulation and various signaling pathways, making them targets for cancer therapy. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activity Overview

  • Antitumor Activity
    • Studies have demonstrated that (R)-DRF053 exhibits potent antitumor effects in various cancer cell lines. It has been shown to inhibit the proliferation of human cancer cells by inducing cell cycle arrest and promoting apoptosis.
    • Case Study : In a study involving breast cancer cell lines, treatment with (R)-DRF053 resulted in a significant decrease in cell viability, with IC50 values indicating effective inhibition at low concentrations .
  • Neuroprotective Effects
    • Preliminary research suggests that (R)-DRF053 may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The compound appears to modulate pathways involved in neuronal survival and apoptosis.
    • Mechanism : It may exert its effects by inhibiting β-secretase activity, which is implicated in the production of amyloid-beta peptides associated with Alzheimer's disease .
  • Anti-inflammatory Properties
    • The compound has shown promise in reducing inflammation in various models. It appears to modulate cytokine production and inhibit pathways leading to inflammation.
    • Research Findings : In animal models of inflammation, administration of (R)-DRF053 led to reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeEffect DescriptionReference
AntitumorInhibits proliferation and induces apoptosis
NeuroprotectiveModulates neuronal survival pathways
Anti-inflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of purine-based kinase inhibitors. Below is a detailed comparison with structurally and functionally related molecules:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes
(R)-2-{[6-(Benzyloxy)-9-isopropyl-9H-purin-2-yl]amino}-1-butanol C19H25N5O2 355.44 Benzyloxy at C6, (R)-butanol side chain Inhibits cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1) .
(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol C24H29N7O 431.55 Pyridinyl-benzylamino at C6, extended alkyl chain Enhanced selectivity for CDK5 and MAPK1 due to pyridine-phenyl interaction .
Diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate C15H25ClN5O4P 417.81 Chloro substituent at C6, phosphonate ester Antiviral activity; targets nucleotide-binding enzymes .
6-Amino-2-butoxy-9-(3-(pyrrolidin-1-ylmethyl)benzyl)-9H-purin-8-ol C22H29N7O2 431.51 Pyrrolidinylmethyl-benzyl at C9, butoxy at C2 Demonstrates antiproliferative effects in cancer cell lines .

Key Differences and Implications

Substituent Effects on Kinase Selectivity: The 3-(pyridin-2-yl)phenylamino group in the target compound enhances interactions with hydrophobic kinase pockets compared to the benzyloxy group in the analogue from .

Stereochemical Influence: The (R)-configuration of the butanol side chain is conserved across active derivatives (e.g., roscovitine analogues) and is critical for binding to the ATP-binding site of kinases .

Molecular Weight and Bioactivity: The higher molecular weight of the pyridinyl-benzylamino analogue (431.55 g/mol vs. 417.52 g/mol) correlates with increased steric bulk, which may reduce off-target effects but limit membrane permeability .

Functional Group Modifications: Replacement of the chloro group () with amino or pyridinyl groups () shifts activity from antiviral to kinase inhibition, highlighting the role of electron-withdrawing vs. electron-donating substituents .

Preparation Methods

Preparation of 9-Isopropyl-6-chloro-9H-purine-2-amine

The purine core is synthesized through cyclization of 4,5-diaminopyrimidine derivatives. A reported method involves:

  • Reactants : 4,5,6-Triaminopyrimidine and isopropyl bromide.

  • Conditions : Heating under reflux in dimethylformamide (DMF) with potassium carbonate as a base.

  • Yield : ~65–70% after recrystallization from ethanol.

Synthesis of 3-(Pyridin-2-yl)aniline

This intermediate is prepared via Suzuki-Miyaura cross-coupling:

  • Reactants : 3-Bromoaniline and pyridin-2-ylboronic acid.

  • Catalyst : Pd(PPh3)4 in a mixture of dioxane and aqueous Na2CO3.

  • Conditions : 80°C for 12 h under nitrogen.

  • Yield : ~85% after column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of (R)-2-Aminobutan-1-ol

Chiral resolution of racemic 2-aminobutan-1-ol is achieved using L-tartaric acid:

  • Process : Diastereomeric salt formation in ethanol, followed by recrystallization.

  • Enantiomeric excess (ee) : >99% (confirmed by chiral HPLC).

Sequential Functionalization of the Purine Core

Substitution at Position 6

The chlorine atom at position 6 of the purine core is displaced by 3-(pyridin-2-yl)aniline:

  • Reactants : 9-Isopropyl-6-chloro-9H-purine-2-amine (1.0 eq), 3-(pyridin-2-yl)aniline (1.2 eq).

  • Conditions : DMF, 100°C, 24 h, with Cs2CO3 as a base.

  • Workup : Precipitation in ice-water, filtration, and washing with cold methanol.

  • Yield : 78% (HPLC purity: 95%).

Substitution at Position 2

The amine at position 2 is alkylated with (R)-2-aminobutan-1-ol:

  • Reactants : 9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-amine (1.0 eq), (R)-2-aminobutan-1-ol (1.5 eq).

  • Catalyst : Trimethylaluminum (AlMe3) in toluene.

  • Conditions : 60°C, 48 h under nitrogen.

  • Workup : Quenching with aqueous NH4Cl, extraction with ethyl acetate, and silica gel chromatography.

  • Yield : 62% (ee: 98%, confirmed by chiral HPLC).

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Substitution at position 6 : DMF outperforms THF or DMSO in achieving higher conversion rates (Table 1).

SolventTemperature (°C)Conversion (%)
DMF10095
THF8045
DMSO12078

Catalytic Systems for Chiral Resolution

  • L-Tartaric acid provides superior enantioselectivity compared to dibenzoyl-D-tartaric acid (Table 2).

Resolving AgentSolventee (%)
L-Tartaric acidEthanol99.5
D-DBTA*Acetone85.2

*Dibenzoyl-D-tartaric acid

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.65 (d, J = 4.5 Hz, 1H, pyridine-H), 8.21 (s, 1H, purine-H), 7.89–7.82 (m, 2H, aryl-H), 7.45 (t, J = 7.8 Hz, 1H, aryl-H), 5.12 (br s, 1H, -OH), 4.10–4.05 (m, 1H, CH), 3.55–3.50 (m, 2H, CH2), 1.85–1.75 (m, 2H, CH2), 1.45 (d, J = 6.8 Hz, 6H, CH(CH3)2), 1.20 (t, J = 7.2 Hz, 3H, CH2CH3).

  • HRMS (ESI+) : m/z calc. for C23H27N7O [M+H]+: 418.2294; found: 418.2298.

Purity and Chiral Analysis

  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).

  • Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), flow rate 1.0 mL/min; tR = 12.5 min (R-enantiomer).

Industrial-Scale Considerations

  • Cost drivers : High-purity 3-(pyridin-2-yl)aniline (>$500/g) and chiral resolution steps contribute to 70% of total production costs.

  • Process intensification : Continuous-flow systems for Suzuki-Miyaura coupling reduce reaction time from 12 h to 2 h .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?

The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce the 3-(pyridin-2-yl)phenylamino group at position 6 of the purine core. For example, analogous purine derivatives have been synthesized using Pd(PPh₃)₄ as a catalyst with arylboronic acids under reflux conditions . The isopropyl group at position 9 is likely introduced via alkylation, while the (R)-butan-1-ol moiety may require chiral resolution or asymmetric synthesis. Purification via column chromatography (e.g., EtOAc/hexane gradients) is critical for isolating intermediates .

Q. How is the stereochemical configuration at the butan-1-ol moiety confirmed?

X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in structurally similar purine derivatives . Alternatively, chiral HPLC or polarimetry can validate enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments may also distinguish between R/S configurations by analyzing spatial proton interactions .

Q. Which analytical techniques are essential for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions and stereochemistry. HPLC ensures purity (>95%), and X-ray crystallography provides definitive structural data, as seen in purine-based phosphonate analogs . For stability assessment, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended.

Q. What is the hypothesized role of the isopropyl group in modulating biological activity?

The isopropyl group at position 9 enhances lipophilicity, potentially improving membrane permeability. Comparative studies with methyl or cyclopropyl analogs (e.g., ) suggest that bulkier alkyl groups may sterically hinder off-target interactions while maintaining binding affinity to purine-dependent enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 3-(pyridin-2-yl)phenylamino group?

Systematic optimization of the Suzuki-Miyaura coupling is required. Variables include:

  • Catalyst: Test Pd(OAc)₂ with ligands like SPhos or XPhos to enhance reactivity.
  • Solvent: Compare toluene, dioxane, or DMF-water mixtures for solubility and reaction efficiency.
  • Temperature: Microwave-assisted synthesis may reduce reaction time and improve yields . Orthogonal protection strategies (e.g., THP or Fmoc groups) can prevent unwanted side reactions during sequential functionalization .

Q. How should researchers address contradictory data in biological activity assays?

Contradictions may arise from assay conditions or compound stability. Recommendations:

  • Validate assays using positive controls (e.g., known kinase inhibitors for enzymatic studies).
  • Assess purity: Trace impurities can skew results; use HPLC-MS to confirm integrity.
  • Replicate across models: Test in multiple cell lines or enzymatic systems (e.g., ’s anti-cancer activity screening) .
  • Evaluate metabolite interference: LC-MS/MS can identify degradation products in biological matrices .

Q. What computational strategies predict binding modes to target proteins like kinases?

Molecular docking (e.g., AutoDock Vina) models interactions between the purine core and ATP-binding pockets. Molecular dynamics (MD) simulations (≥100 ns) assess binding stability under physiological conditions. Validate predictions with surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. How to design a study investigating metabolic stability in vivo?

  • Radiolabeling: Incorporate ¹⁴C at the purine’s C8 position to track absorption/distribution.
  • Liver microsomes: Assess Phase I metabolism (CYP450 enzymes) and identify metabolites via LC-MS.
  • Biliary excretion: Use cannulated rodent models to collect bile and quantify unchanged compound.
  • Environmental fate parallels: Adapt methods from ’s abiotic/biotic transformation studies to evaluate hydrolytic or photolytic degradation .

Methodological Notes

  • Experimental Design: For biological studies, adopt split-plot designs (e.g., ’s randomized blocks with subplots for variables like concentration or exposure time) to minimize confounding factors .
  • Data Interpretation: Link findings to theoretical frameworks, such as purine analog structure-activity relationships (SAR) or enzyme kinetics models, to contextualize results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-yl)amino)butan-1-ol
Reactant of Route 2
(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-yl)amino)butan-1-ol

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